

Initial reactivity screening of (3-Methoxypyridin-2-YL)methanamine

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Compound of Interest

Compound Name: (3-Methoxypyridin-2-YL)methanamine

Cat. No.: B1462797

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An In-depth Technical Guide: Initial Reactivity Screening of **(3-Methoxypyridin-2-YL)methanamine**

Abstract

This guide provides a comprehensive framework for conducting an initial reactivity screening of **(3-Methoxypyridin-2-YL)methanamine**, a versatile building block in medicinal chemistry and drug development. As a substituted picolinamine, its reactivity is governed by the interplay of a nucleophilic primary aminomethyl group, an electron-donating methoxy substituent, and the electronic properties of the pyridine ring. This document outlines a structured, logic-driven approach to elucidating its chemical behavior through a series of well-defined reaction classes. The protocols herein are designed to be self-validating, emphasizing safety, mechanistic understanding, and robust data generation for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative featuring a primary amine separated from the ring by a methylene linker. This structural arrangement distinguishes its reactivity from anilines, where the amine is directly attached to the aromatic system.

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- Structure:
- Key Structural Features & Expected Influence on Reactivity:

- Primary Aminomethyl Group (-CH₂NH₂): A strong nucleophile and base, characteristic of alkylamines. It is the primary site for reactions such as acylation, alkylation, and reductive amination.[\[1\]](#)
- Pyridine Ring: The nitrogen atom in the ring reduces the overall aromaticity compared to benzene and acts as an electron sink. It can also act as a ligand for metal catalysts.
- Methoxy Group (-OCH₃): An electron-donating group at the 3-position, which can influence the electronic density of the pyridine ring and potentially the basicity of the ring nitrogen.
- Positional Isomerism: The relative positions of the substituents (2-aminomethyl, 3-methoxy) can lead to steric hindrance and potential chelation effects in metal-catalyzed reactions.

A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	[2]
Molecular Weight	138.17 g/mol	[3] [4]
Monoisotopic Mass	138.07932 Da	[2]
CAS Number	595560-87-5	[5]
Appearance	Data not consistently available; may be an oil or solid.	
Purity	Typically ≥95% from commercial suppliers.	[6] [7]

Safety & Handling: A Self-Validating System

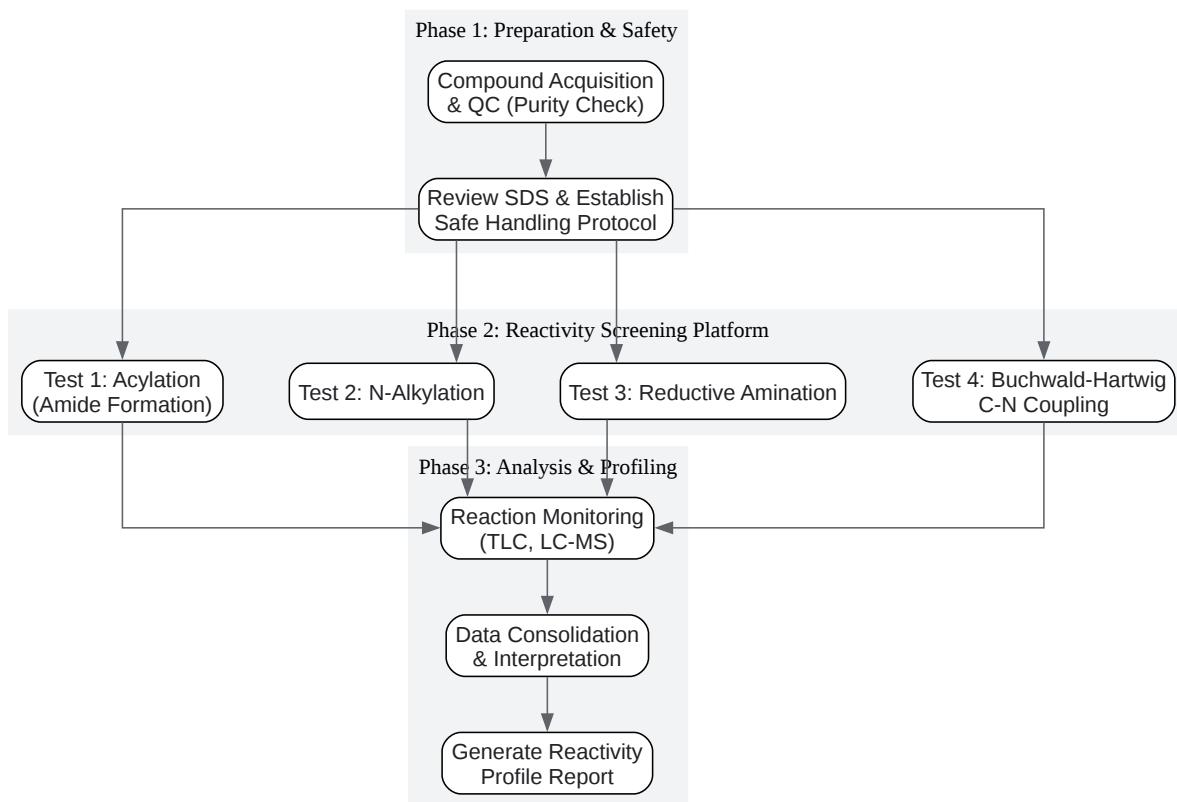
Safe handling is the cornerstone of any experimental protocol. The hydrochloride salt of the target compound is classified as a skin, eye, and respiratory irritant.^[6] A self-validating safety protocol involves not just personal protective equipment (PPE) but also engineering controls and procedural checks.

Mandatory Safety Protocol:

- Engineering Controls: All manipulations of solid or neat liquid **(3-Methoxypyridin-2-YL)methanamine** must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.^[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.^{[6][8][9]}
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).^{[6][8][9]}
Wash hands thoroughly after handling.^{[6][8][9]}
 - Respiratory Protection: Not typically required if work is confined to a fume hood.
- Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents, acids, and acid chlorides.^{[6][8][9]}

Logical Framework for Reactivity Screening

The screening process is designed to probe the compound's reactivity across fundamental transformations relevant to drug discovery. The workflow begins with simple, robust reactions and progresses to more complex, catalyzed transformations.

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Caption: A logical workflow for the initial reactivity screening process.

Experimental Screening Platform: Protocols & Rationale

For each reaction class, a standardized protocol is provided. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Test 1: Acylation (Amide Bond Formation)

- Objective: To assess the fundamental nucleophilicity of the primary amine by forming a stable amide bond. This is one of the most common transformations in medicinal chemistry.
- Causality: Acetyl chloride is a highly reactive acylating agent, ensuring that the reaction proceeds rapidly if the amine is nucleophilic.^{[10][11]} A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.^[12] Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Step-by-Step Protocol:

- Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **(3-Methoxypyridin-2-YL)methanamine** (1.0 equiv.).
- Solvent: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).
- Base: Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
- Reagent Addition: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of a new, higher molecular weight product.
- Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Test 2: N-Alkylation

- Objective: To evaluate the amine's ability to act as a nucleophile in an S_N2 reaction, forming a secondary amine.
- Causality: Benzyl bromide is a reactive electrophile for S_N2 reactions. A base like potassium carbonate (K_2CO_3) is used to neutralize the HBr formed. Over-alkylation to a tertiary amine is a potential side reaction, which is a key piece of reactivity data. Acetonitrile (ACN) is a suitable polar aprotic solvent.

Step-by-Step Protocol:

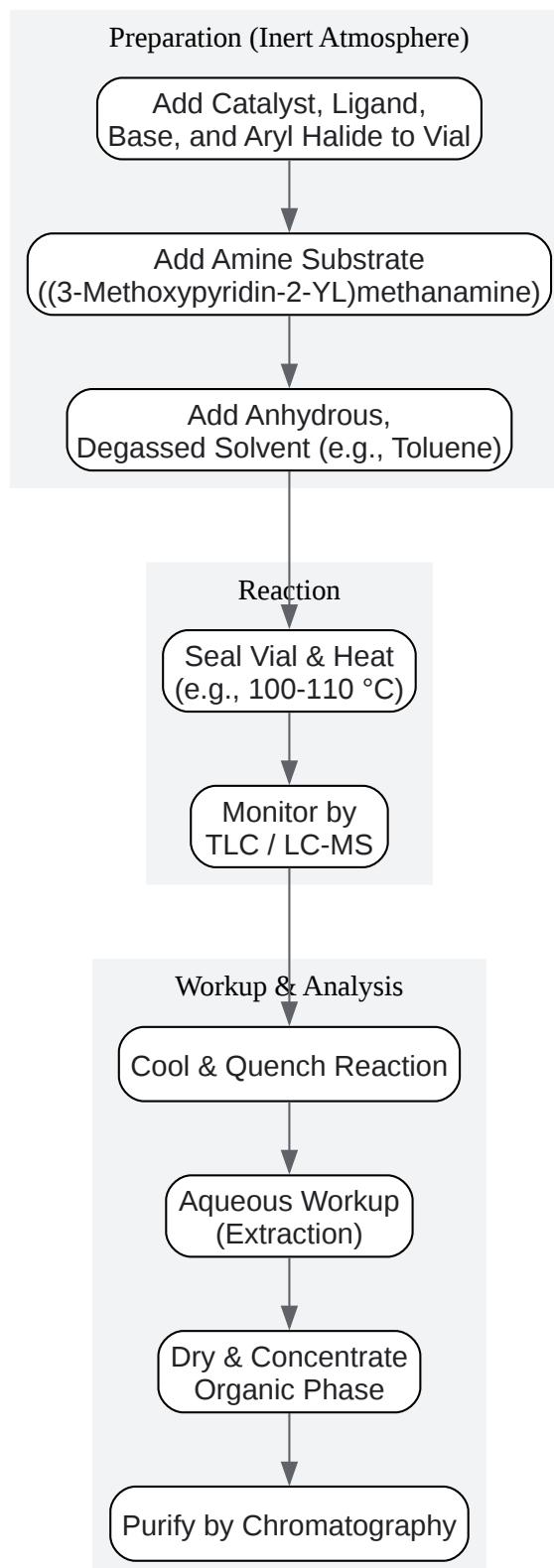
- Setup: To a round-bottom flask, add **(3-Methoxypyridin-2-YL)methanamine** (1.0 equiv.) and potassium carbonate (2.0 equiv.).
- Solvent: Add acetonitrile (ACN) to a concentration of approx. 0.2 M.
- Reagent Addition: Add benzyl bromide (1.1 equiv.) to the stirred suspension.
- Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours.
- Monitoring: Monitor by LC-MS, specifically looking for the masses of the starting material, the mono-alkylated product, and the potential di-alkylated product.
- Workup: Filter the solid K_2CO_3 and rinse with ACN. Concentrate the filtrate under reduced pressure. Purify the residue if necessary.

Test 3: Buchwald-Hartwig C-N Cross-Coupling

- Objective: To determine the competency of the amine as a nucleophile in modern palladium-catalyzed cross-coupling reactions, which are critical for synthesizing complex aryl amines. [\[13\]](#)
- Causality: The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than classical methods.[\[13\]](#)[\[14\]](#) The choice of catalyst, ligand, and base is critical. A pre-catalyst like $Pd_2(dba)_3$ is used with a specialized phosphine ligand (e.g., Xantphos) which facilitates the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. Toluene is a common non-polar solvent for this reaction.[\[15\]](#)

Step-by-Step Protocol:

- Setup (Glovebox): In an inert atmosphere glovebox, add to a vial: 4-bromotoluene (1.0 equiv.), $\text{Pd}_2(\text{dba})_3$ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
- Reagent Addition: Add **(3-Methoxypyridin-2-YL)methanamine** (1.2 equiv.).
- Solvent: Add anhydrous, degassed toluene (approx. 0.1 M concentration).
- Reaction: Seal the vial, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring for 12-24 hours.
- Monitoring: After cooling, dilute a small aliquot with ethyl acetate, filter through a silica plug, and analyze by LC-MS to check for product formation.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

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Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.

Analysis and Interpretation

The primary analytical tool for this screening is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides two critical pieces of information simultaneously:

- **Retention Time:** Indicates the conversion of a starting material to a new, typically less polar, compound.
- **Mass Spectrometry:** Confirms the identity of the product by its molecular weight.

Data Presentation: The results of the screening should be summarized in a clear, concise table.

Test No.	Reaction Class	Conditions	Reactant 2	Outcome (LC-MS Conversion %)	Notes
1	Acylation	AcCl, TEA, DCM, 0°C to RT	Acetyl Chloride	>95%	Clean, rapid reaction observed.
2	N-Alkylation	BnBr, K ₂ CO ₃ , ACN, 60°C	Benzyl Bromide	~70% (mono), ~15% (di)	Evidence of over-alkylation.
3	Buchwald-Hartwig	Pd ₂ (dba) ₃ , Xantphos, NaOtBu, Toluene, 110°C	4-Bromotoluene	~85%	Good reactivity in cross-coupling.
4	Reductive Amination	NaBH(OAc) ₃ , DCE, RT	Cyclohexanone	>90%	Efficient formation of secondary amine.

This is an example table; actual results would be determined experimentally.

Conclusion

This guide presents a structured approach to the initial reactivity screening of **(3-Methoxypyridin-2-yl)methanamine**. By systematically evaluating its performance in fundamental organic transformations, researchers can build a robust reactivity profile. This profile is invaluable for planning synthetic routes, predicting potential side reactions, and ultimately accelerating the drug development process by enabling more informed decisions in the design of complex molecular architectures.

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